Cas no 313538-02-2 (4-(piperidine-1-sulfonyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide)

4-(piperidine-1-sulfonyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide Chemical and Physical Properties
Names and Identifiers
-
- 4-(piperidine-1-sulfonyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide
- SR-01000393337-1
- 4-piperidin-1-ylsulfonyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide
- AB00666680-01
- 313538-02-2
- AKOS001083926
- SR-01000393337
- 4-(piperidin-1-ylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide
- F0011-0358
- Z27875730
- Oprea1_276420
-
- Inchi: 1S/C19H23N3O3S2/c23-18(21-19-20-16-6-2-3-7-17(16)26-19)14-8-10-15(11-9-14)27(24,25)22-12-4-1-5-13-22/h8-11H,1-7,12-13H2,(H,20,21,23)
- InChI Key: YGTGGWLQFDJRDT-UHFFFAOYSA-N
- SMILES: S(C1C=CC(C(NC2=NC3=C(CCCC3)S2)=O)=CC=1)(N1CCCCC1)(=O)=O
Computed Properties
- Exact Mass: 405.11808395g/mol
- Monoisotopic Mass: 405.11808395g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 27
- Rotatable Bond Count: 4
- Complexity: 623
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 116Ų
4-(piperidine-1-sulfonyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0011-0358-10μmol |
4-(piperidine-1-sulfonyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide |
313538-02-2 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0011-0358-10mg |
4-(piperidine-1-sulfonyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide |
313538-02-2 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0011-0358-25mg |
4-(piperidine-1-sulfonyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide |
313538-02-2 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F0011-0358-2μmol |
4-(piperidine-1-sulfonyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide |
313538-02-2 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0011-0358-20μmol |
4-(piperidine-1-sulfonyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide |
313538-02-2 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F0011-0358-30mg |
4-(piperidine-1-sulfonyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide |
313538-02-2 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F0011-0358-1mg |
4-(piperidine-1-sulfonyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide |
313538-02-2 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0011-0358-2mg |
4-(piperidine-1-sulfonyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide |
313538-02-2 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0011-0358-20mg |
4-(piperidine-1-sulfonyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide |
313538-02-2 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F0011-0358-50mg |
4-(piperidine-1-sulfonyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide |
313538-02-2 | 90%+ | 50mg |
$160.0 | 2023-05-17 |
4-(piperidine-1-sulfonyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide Related Literature
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Zak E. Hughes,Tiffany R. Walsh J. Mater. Chem. B, 2015,3, 3211-3221
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Ralph A. Wheeler,Emily E. Dalbey Phys. Chem. Chem. Phys., 2021,23, 9061-9064
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Ibrar Ayub,Dangsheng Su,Marc Willinger,Alexey Kharlamov,Leonid Ushkalov,Valery A. Zazhigalov,Nataly Kirillova,Robert Schlögl Phys. Chem. Chem. Phys., 2003,5, 970-978
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J. Sayago,U. Shafique,F. Soavi,F. Cicoira,C. Santato J. Mater. Chem. C, 2014,2, 10273-10276
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Marie Jeffroy,Alain H. Fuchs,Anne Boutin Chem. Commun., 2008, 3275-3277
Additional information on 4-(piperidine-1-sulfonyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide
Comprehensive Overview of 4-(piperidine-1-sulfonyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide (CAS No. 313538-02-2)
The compound 4-(piperidine-1-sulfonyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide (CAS No. 313538-02-2) is a structurally complex and pharmacologically significant molecule. Its unique combination of a piperidine sulfonyl group and a tetrahydrobenzothiazole moiety makes it a subject of interest in medicinal chemistry and drug discovery. Researchers and pharmaceutical developers frequently explore its potential as a scaffold for designing novel therapeutic agents, particularly in the fields of central nervous system (CNS) disorders and metabolic diseases.
One of the key features of this compound is its sulfonamide linkage, which is known to enhance binding affinity and selectivity toward biological targets. The tetrahydrobenzothiazole component, on the other hand, is often associated with neuroprotective and anti-inflammatory properties. This dual functionality has led to increased attention in academic and industrial research, with studies focusing on its potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's. The CAS No. 313538-02-2 is frequently cited in patents and scientific literature, underscoring its relevance in modern drug development.
In recent years, the demand for small-molecule inhibitors and modulators has grown significantly, driven by advancements in precision medicine and targeted therapy. The structural versatility of 4-(piperidine-1-sulfonyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide allows for modifications that can optimize its pharmacokinetic and pharmacodynamic profiles. This adaptability makes it a promising candidate for addressing unmet medical needs, particularly in oncology and autoimmune disorders.
From a synthetic chemistry perspective, the preparation of this compound involves multi-step organic transformations, including sulfonylation and amide coupling reactions. These processes require careful optimization to ensure high yield and purity, which are critical for its use in high-throughput screening and preclinical studies. The compound's molecular weight and logP values suggest favorable drug-likeness, aligning with Lipinski's Rule of Five, a key consideration in pharmaceutical R&D.
Environmental and sustainability concerns have also influenced the research around this molecule. Green chemistry approaches, such as catalytic methods and solvent-free reactions, are being explored to minimize waste and reduce the ecological footprint of its synthesis. This aligns with the broader industry trend toward sustainable drug manufacturing, a topic frequently searched by professionals in the field.
In summary, 4-(piperidine-1-sulfonyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide (CAS No. 313538-02-2) represents a compelling case study in the intersection of medicinal chemistry, drug discovery, and sustainable science. Its multifaceted applications and structural elegance continue to inspire innovation, making it a valuable subject for researchers and industry experts alike.
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